Benzonitrile, 3-(2-hydroxybenzylidenamino)-
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Overview
Description
Benzonitrile, 3-(2-hydroxybenzylidenamino)-: is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique structure, which combines a benzonitrile group with a hydroxybenzylidenamino moiety. This compound is used in various fields, including medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzonitrile, 3-(2-hydroxybenzylidenamino)- typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction can be carried out under mild conditions, making it suitable for industrial-scale production. One of the most advantageous approaches is the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods: In industrial settings, the preparation of benzonitrile, 3-(2-hydroxybenzylidenamino)- can be achieved through a one-pot reaction that includes the oximation of benzaldehyde to benzaldoxime, followed by the dehydration of the in situ generated benzaldoxime to benzonitrile. This method reduces energy consumption, solvent waste, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 3-(2-hydroxybenzylidenamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzoic acid derivatives, while reduction reactions can produce benzylamine derivatives.
Scientific Research Applications
Benzonitrile, 3-(2-hydroxybenzylidenamino)- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: Benzonitrile, 3-(2-hydroxybenzylidenamino)- is utilized in the production of dyes, coatings, and advanced materials.
Mechanism of Action
The mechanism of action of benzonitrile, 3-(2-hydroxybenzylidenamino)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its unique structure allows it to interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects.
Comparison with Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the hydroxybenzylidenamino moiety.
Benzaldehyde: Shares the benzene ring structure but differs in functional groups.
Benzylamine: Contains an amine group instead of the nitrile group.
Uniqueness: Benzonitrile, 3-(2-hydroxybenzylidenamino)- is unique due to its combination of a benzonitrile group with a hydroxybenzylidenamino moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[(2-hydroxyphenyl)methylideneamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14(12)17/h1-8,10,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEKPPWOMPRBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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